molecular formula C11H17NO4S B2617221 N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide CAS No. 2361638-84-6

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide

Cat. No. B2617221
M. Wt: 259.32
InChI Key: ZVSVBKFSOAKETF-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide, also known as DNTB, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. DNTB has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism Of Action

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide is a potent inhibitor of NOS, which is responsible for the production of NO in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide inhibits NOS by binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This leads to a decrease in NO production, which can have therapeutic effects in various diseases.

Biochemical And Physiological Effects

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has also been shown to increase the expression of antioxidant enzymes, which can protect against oxidative stress. In addition, N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has been found to improve endothelial function, which is important for cardiovascular health.

Advantages And Limitations For Lab Experiments

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological processes. N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide is also stable and can be easily synthesized in large quantities. However, N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has some limitations for lab experiments. It is a highly reactive compound that can undergo non-specific reactions with other molecules in the cell. In addition, N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide. One area of interest is the development of N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide in various diseases, including cancer, inflammation, and cardiovascular disorders. Furthermore, the role of NO in various physiological processes is still not fully understood, and further research on N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide can help to elucidate this. Overall, N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide is a promising compound for scientific research, and further studies are needed to fully explore its potential.

Synthesis Methods

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide can be synthesized by the reaction of 3-methyl-2-butenal with 3-amino-2-oxazolidinone in the presence of a Lewis acid catalyst. The reaction yields a spirocyclic lactam intermediate, which is then treated with thionyl chloride to produce N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide. The synthesis method has been optimized to produce high yields of pure N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide.

Scientific Research Applications

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has been shown to protect against cardiovascular damage caused by ischemia-reperfusion injury.

properties

IUPAC Name

N-(1,1-dioxo-7-oxa-1λ6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-3-10(13)12(2)9-8-17(14,15)11(9)4-6-16-7-5-11/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSVBKFSOAKETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CS(=O)(=O)C12CCOCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide

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